Leniolisib (CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is a low molecular weight, orally bioavailable compound [, , ]. Leniolisib plays a crucial role in scientific research as a tool to study the PI3Kδ signaling pathway and its involvement in various diseases, particularly inborn errors of immunity and inflammatory disorders [, , , ].
A detailed synthesis of Leniolisib is described in the paper "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors" []. The synthesis involves multiple steps, starting with the morphing of the heterocyclic core of 4,6-diaryl quinazolines to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This is followed by the replacement of a phenyl group with a pyrrolidine-3-amine, leading to a compound series with improved target specificity and pharmacokinetic properties. Finally, lipophilicity is adjusted to achieve the desired profile of Leniolisib [].
An alternative enzymatic synthesis of a key intermediate in Leniolisib synthesis utilizes engineered imine reductases (IREDs). This method offers high enantioselectivity and utilizes readily available starting materials, potentially leading to a more efficient and sustainable synthesis route [].
The primary metabolic pathway of Leniolisib involves oxidation, leading to the formation of various metabolites primarily excreted in urine and feces []. Further investigation into the specific oxidative transformations and the enzymes involved would provide a more comprehensive understanding of Leniolisib metabolism.
Leniolisib exerts its therapeutic effect by selectively inhibiting the activity of PI3Kδ [, , , , ]. PI3Kδ is primarily expressed in leukocytes and plays a critical role in B and T cell function, making it a key target for immune modulation []. By inhibiting PI3Kδ, Leniolisib disrupts downstream signaling pathways, leading to:
Activated PI3Kδ Syndrome (APDS): Leniolisib demonstrates significant efficacy in treating APDS, a rare primary immunodeficiency caused by gain-of-function mutations in PIK3CD [, , , , , , , , , , ]. Treatment with Leniolisib has shown:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6